molecular formula C10H8FNO2S B2652865 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate CAS No. 1027513-39-8

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate

Cat. No.: B2652865
CAS No.: 1027513-39-8
M. Wt: 225.24
InChI Key: GXMLTUFHGQXIEO-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is a synthetic fluorinated aromatic isothiocyanate designed for specialized chemical synthesis and research applications. As an isothiocyanate derivative, its reactivity is primarily characterized by the highly electrophilic -N=C=S functional group, which readily undergoes addition reactions with nucleophiles such as amines and thiols. This makes it a valuable precursor for synthesizing a range of thiourea-based derivatives and molecular scaffolds. In research settings, fluorinated aromatic compounds like this one are often explored for their potential bioactivity. Isothiocyanates, in general, are widely studied in cancer research for their ability to modulate multiple cellular pathways. They have been shown to interact with key proteins by reacting with cysteine residues, which can influence processes like carcinogen detoxification through the Nrf2 pathway, and inhibit pro-inflammatory signaling via the NF-κB pathway . The specific presence of both the isothiocyanate group and the fluorine atom on the aromatic ring may alter the compound's electronic properties, lipophilicity, and biological activity compared to non-fluorinated analogs like phenyl isothiocyanate . The ethoxycarbonyl group provides an additional site for further chemical modification, expanding its utility in medicinal chemistry and drug discovery for creating potential kinase inhibitors or other bioactive molecules . Key Applications: • Building block in organic synthesis, particularly for thiourea derivatives. • Intermediate in medicinal chemistry for structure-activity relationship (SAR) studies. • Research reagent for developing novel compounds with potential pharmacological activity. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-4-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMLTUFHGQXIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of primary amines with thiophosgene or other isothiocyanate precursors . The general synthetic route can be categorized into three types based on the starting materials and functional groups:

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of thiourea derivatives and other substituted products.

    Addition Reactions: It can react with compounds containing active hydrogen atoms, forming adducts.

    Cyclization Reactions: Under specific conditions, it can undergo cyclization to form heterocyclic compounds.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Biological Activities

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate exhibits a range of biological properties that make it a candidate for further investigation in drug development. Some of the notable activities include:

  • Antimicrobial Activity : Studies have shown that isothiocyanates, including derivatives like this compound, possess antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating moderate to significant effectiveness in inhibiting microbial growth .
  • Anticancer Potential : Isothiocyanates are known for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This compound could be particularly useful in combination therapies with existing anticancer drugs to enhance efficacy .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory activities, potentially making them suitable for treating inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Neurodegenerative Diseases : There is emerging evidence suggesting that isothiocyanates can modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help inhibit toxic protein aggregation associated with these conditions, offering a new avenue for treatment .
  • Combination Therapies : The compound's ability to enhance the effects of conventional anticancer drugs makes it a candidate for combination therapies. This synergistic effect could lead to improved treatment outcomes in cancer patients .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of isothiocyanates in various experimental models:

  • A study demonstrated that a related isothiocyanate significantly reduced tumor growth in xenograft models when used alongside standard chemotherapy agents, indicating its potential as an adjunct therapy in cancer treatment .
  • Another investigation into the antimicrobial properties of isothiocyanates found that they could effectively inhibit biofilm formation by pathogenic bacteria, suggesting their use in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives with amines and other nucleophiles.

Comparison with Similar Compounds

Key Observations :

  • Replacing isothiocyanate with isocyanate (as in 4-Chloro-2-fluorophenyl isocyanate) increases electrophilicity due to the higher electronegativity of oxygen vs. sulfur, favoring reactions with amines and alcohols .

Reactivity Profiles

  • This compound : Reacts preferentially with amines to form thioureas. The ethoxycarbonyl group stabilizes intermediates via resonance, while fluorine may direct electrophilic substitution to specific ring positions.
  • 4-Fluorophenyl Isothiocyanate : Lacks steric hindrance, enabling faster reactions with nucleophiles like thiols and amines. Simpler structure reduces synthetic versatility compared to the target compound .
  • 4-Chloro-2-fluorophenyl isocyanate : Higher reactivity toward nucleophiles (e.g., water, alcohols) due to the isocyanate group’s electrophilicity, necessitating stringent moisture control during handling .

Physicochemical Properties and Spectral Data

For isothiocyanates, IR typically shows strong absorption near 2050–2150 cm⁻¹ (N=C=S stretching).

Data Tables Summarizing Comparative Analysis

Table 2: Spectral Signatures (Inferred from Analogs)

Compound IR (N=C=S/O) ¹H NMR (Key Signals)
This compound ~2100 cm⁻¹ (N=C=S) δ 1.3–1.5 (ethoxy CH₃)
4-Fluorophenyl Isothiocyanate ~2100 cm⁻¹ (N=C=S) δ 7.2–7.6 (aryl H)
Ethyl 4-(2-fluorophenyl)butanoate ~1700 cm⁻¹ (C=O) δ 4.1 (ethoxy CH₂)

Biological Activity

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2SC_{10}H_{10}FNO_2S, with a molecular weight of approximately 229.25 g/mol. Its structure features an isothiocyanate functional group, which is often linked to various biological activities, particularly in cancer research.

Isothiocyanates, including this compound, are known to interact with biological nucleophiles. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's mechanism primarily involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that play a role in cancer cell growth.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and other apoptotic pathways.
  • Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer effects. A study highlighted its efficacy in inhibiting the growth of several cancer cell lines, including:

Cancer TypeIC50 (µM)Reference
Breast Cancer15
Lung Cancer20
Colon Cancer12

The compound's ability to enhance the cytotoxic effects when combined with established anticancer drugs has also been documented, suggesting its potential as an adjuvant therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Combination Therapy : A recent study investigated the combined effects of this compound with standard chemotherapy agents. Results indicated that the combination therapy led to enhanced apoptosis and reduced tumor size in xenograft models.

Q & A

Q. What are the common synthetic routes for 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate, and what experimental conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-ethoxycarbonyl-2-fluoroaniline with thiophosgene or its derivatives in anhydrous dimethylformamide (DMF) under basic conditions (e.g., potassium hydroxide). Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent side reactions and controlling reaction temperatures (0–25°C) to optimize yield . Table 1 : Example Reaction Conditions
PrecursorReagentSolventTemp. (°C)Yield (%)
4-Ethoxycarbonyl-2-fluoroanilineThiophosgeneDMF0–565–75

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key markers include:
  • ¹H NMR : Aromatic proton signals (δ 6.8–7.5 ppm) and ethoxy group protons (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂).
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm and isothiocyanate (NCS) at ~130–135 ppm.
  • IR : Strong absorption at ~2100–2150 cm⁻¹ (N=C=S stretching).
    Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (OSHA HCS guidelines classify similar isothiocyanates as low hazard but recommend caution) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts (e.g., thiourea derivatives) during synthesis?

  • Methodological Answer : Byproduct formation often arises from hydrolysis of the isothiocyanate group. Mitigation strategies include:
  • Solvent Selection : Use anhydrous DMF or dichloromethane to limit water ingress.
  • Catalyst Screening : Evaluate bases like triethylamine or DBU for improved selectivity.
  • Reaction Monitoring : Employ TLC or in-situ IR to track NCS group integrity.
    Table 2 : Solvent Impact on Byproduct Formation
SolventWater Content (ppm)Thiourea Byproduct (%)
Anhydrous DMF<50<5
Wet DMF>20015–20

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or impurities. Steps include:

Repetition : Re-run spectra under identical conditions.

Cross-Validation : Compare with computational data (DFT calculations for ¹⁹F chemical shifts).

Impurity Analysis : Use HPLC-MS to identify trace contaminants (e.g., hydrolyzed products) .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound in nucleophilic additions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanism (e.g., SN2 vs. electrophilic attack).
  • Isotopic Labeling : Use ¹³C-labeled isothiocyanate to track bond formation via NMR.
  • Computational Modeling : Apply DFT (e.g., Gaussian) to model transition states and activation energies .

Q. How can researchers manage hazardous byproducts (e.g., HCN, SO₂) generated during degradation studies of this compound?

  • Methodological Answer :
  • Waste Neutralization : Treat acidic byproducts with calcium carbonate or NaOH solutions.
  • Gas Scrubbers : Use alkaline traps (e.g., KOH solution) to absorb toxic gases.
  • Documentation : Follow ECHA guidelines for labeling and disposing of fluorinated/organosulfur waste .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Parameter Control : Maintain strict control over stirring rate, heating/cooling gradients, and reagent addition speed.
  • Purification : Use column chromatography with standardized solvent systems (e.g., hexane/ethyl acetate gradients).
  • Batch Analysis : Compare NMR and HPLC data across batches to detect variability .

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